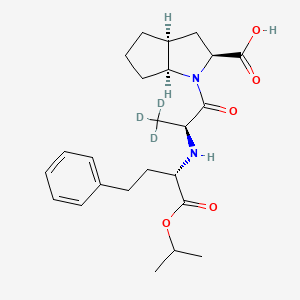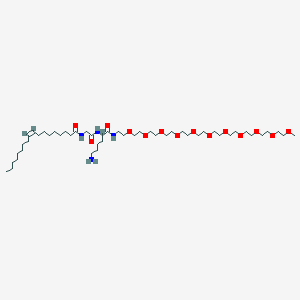
Epanolol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epanolol-d5 is a deuterium-labeled form of epanolol, a beta-adrenergic blocking agent. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of epanolol. The deuterium labeling allows for more precise tracking and analysis in various experimental settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of epanolol-d5 involves several steps:
Preparation of the amide intermediate: The ester methyl 4-benzyloxyphenylacetate is treated with ethylenediamine to form the amide.
Formation of the benzonitrile derivative: 2-cyanophenol is reacted with epichlorohydrin and sodium hydroxide to produce the benzonitrile derivative.
Combination and deprotection: The amide intermediate and the benzonitrile derivative are combined by heating in propanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterium-labeled reagents is crucial for the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Epanolol-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epanolol oxides, while reduction can produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Epanolol-d5 is widely used in scientific research due to its unique properties:
Chemistry: It is used to study reaction mechanisms and kinetics, particularly in the context of beta-adrenergic blocking agents.
Biology: this compound is used in biological studies to understand its interaction with beta-adrenergic receptors.
Medicine: It is employed in pharmacokinetic and pharmacodynamic studies to track the metabolism and distribution of epanolol in the body.
Industry: This compound is used in the development and testing of new beta-blockers and related compounds
Wirkmechanismus
Epanolol-d5 exerts its effects by blocking beta-1 adrenergic receptors. This inhibition prevents the action of adrenaline and noradrenaline on these receptors, leading to a decrease in heart rate and contractility. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bunitrolol
- Bucindolol
- Atenolol
- Metoprolol
Uniqueness
Epanolol-d5 is unique due to its deuterium labeling, which allows for more precise tracking in experimental settings. This labeling provides a distinct advantage in pharmacokinetic and pharmacodynamic studies, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C20H23N3O4 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
N-[2-[[3-(2-cyanophenoxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26)/i13D2,14D2,18D |
InChI-Schlüssel |
YARKMNAWFIMDKV-RGATXGMCSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C#N)O)NCCNC(=O)CC2=CC=C(C=C2)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)












